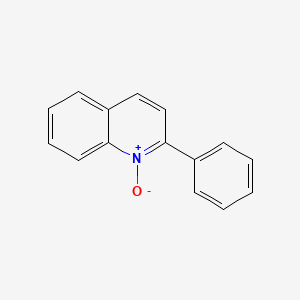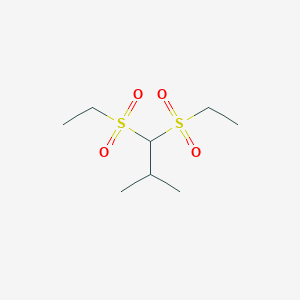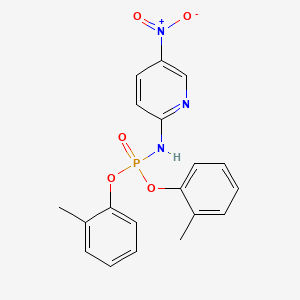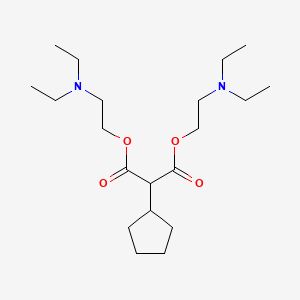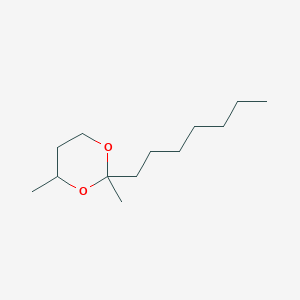![molecular formula C23H39NO B14739441 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol CAS No. 5426-30-2](/img/structure/B14739441.png)
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol is a chemical compound with the molecular formula C23H39NO and a molecular weight of 345.5619 . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and an octan-2-yl group attached to a phenol ring .
Méthodes De Préparation
The synthesis of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study the interactions between proteins and small molecules . Additionally, it is used in the industry for the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity . The phenol group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with biological molecules . These interactions can result in various biological effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be compared with other similar compounds, such as 2,4,6-Tris(dimethylaminomethyl)phenol . While both compounds contain dimethylamino groups attached to a phenol ring, the presence of the cyclohexyl and octan-2-yl groups in this compound makes it unique .
Propriétés
Numéro CAS |
5426-30-2 |
|---|---|
Formule moléculaire |
C23H39NO |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
2-cyclohexyl-6-[(dimethylamino)methyl]-4-octan-2-ylphenol |
InChI |
InChI=1S/C23H39NO/c1-5-6-7-9-12-18(2)20-15-21(17-24(3)4)23(25)22(16-20)19-13-10-8-11-14-19/h15-16,18-19,25H,5-14,17H2,1-4H3 |
Clé InChI |
DGAWJXDBUFDKRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


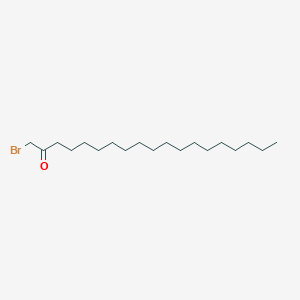
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
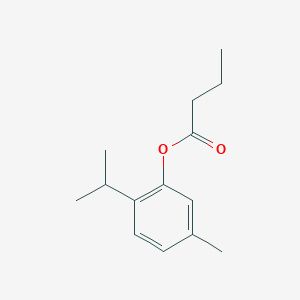
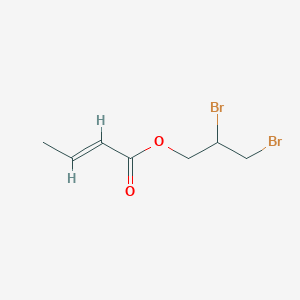

![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)

